4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C11H17N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a methyl group and a benzene ring substituted with a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(4-Methylpiperazin-1-yl)aniline with sulfonyl fluoride reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites on proteins.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it an effective inhibitor of enzymes that contain these nucleophilic residues in their active sites.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: This compound features a benzaldehyde group instead of a sulfonyl fluoride group.
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound has an additional amine group on the benzene ring.
Uniqueness
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in chemical reactions. This makes it particularly useful in applications requiring selective modification of biomolecules and the inhibition of specific enzymes.
Properties
Molecular Formula |
C11H15FN2O2S |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3 |
InChI Key |
CVSSNAZNMLGVCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.